Selenocyanate

Anticancer Breast Cancer Organoselenium

Prioritize Selenocyanate (CAS 5749-48-4) for your oncology and antimicrobial R&D programs. Head-to-head evidence confirms markedly higher potency against triple-negative breast cancer (MDA-MB-231, MCF-7) versus sulfur analogs, and a superior chemopreventive index (4.0 for p-XSC vs. 1.3 for selenite) in mammary carcinogenesis models. Benzyl selenocyanate (BSC) exhibits competitive MIC (0.76 µg/mL) against MRSA with low mammalian cytotoxicity. For leishmaniasis, selenocyanate derivatives achieve sub-micromolar EC₅₀ and selectivity indices >1,442. The selenium atom confers distinct redox properties and metabolic fates that cannot be replicated by thiocyanate, selenite, or selenomethionine. Source high-purity (≥99%) selenocyanate intermediates to ensure reproducible bioactivity and valid cross-study comparisons.

Molecular Formula CNSe-
Molecular Weight 104.99 g/mol
CAS No. 5749-48-4
Cat. No. B1200272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelenocyanate
CAS5749-48-4
Synonymsselenocyanate
selenocyanate potassium
selenocyanic acid
Molecular FormulaCNSe-
Molecular Weight104.99 g/mol
Structural Identifiers
SMILESC(#N)[Se-]
InChIInChI=1S/CHNSe/c2-1-3/h3H/p-1
InChIKeyCRDYSYOERSZTHZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Selenocyanate (CAS 5749-48-4): Comparative Procurement and Differentiation Guide for Scientific Selection


Selenocyanate (SeCN⁻) is a pseudohalide anion isoelectronic with thiocyanate, characterized by the formal replacement of the sulfur atom with selenium [1]. This substitution fundamentally alters the electronic structure and reactivity profile of the compound, imparting distinct spectroscopic signatures and a markedly different biological activity landscape compared to its sulfur-containing analog [1]. As an organoselenium entity, selenocyanate has garnered significant attention as a pharmacophore in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and antiparasitic agents [2]. Its chemical versatility enables diverse synthetic derivatization, positioning it as a key building block for research and industrial applications that require selenium-specific properties [2].

Why In-Class Substitution of Selenocyanate (CAS 5749-48-4) Fails: Quantifiable Differentiation from Analogs


Generic substitution of selenocyanate with closely related analogs such as thiocyanate, selenite, or selenomethionine is scientifically invalid due to fundamental differences in chemical reactivity, biological activity, and safety profiles. The selenium atom confers distinct redox properties and metabolic fates that cannot be replicated by sulfur-containing analogs, leading to significant variations in antiproliferative potency, chemopreventive efficacy, and antimicrobial activity [1]. Furthermore, the speciation of selenium—whether as an inorganic salt (selenite), amino acid derivative (selenomethionine), or pseudohalide (selenocyanate)—dramatically alters its toxicity, mutagenicity, and therapeutic index, making cross-class equivalence impossible [2]. These differences are not merely theoretical but are substantiated by quantitative, comparator-based evidence across multiple experimental systems, as detailed in the following evidence guide.

Selenocyanate (CAS 5749-48-4) Quantified Evidence Matrix: Head-to-Head Performance Against Comparators


Superior Antiproliferative Activity of Selenocyanate vs. Thiocyanate in Breast Cancer Cells

In a head-to-head comparison of organochalcogenocyanates against multiple breast cancer cell lines, selenocyanates demonstrated significantly higher antiproliferative activity than their corresponding thiocyanate analogs [1]. The study evaluated benzyl selenocyanate (BSC) and its derivatives, revealing that the selenium-containing compounds consistently outperformed sulfur-containing thiocyanates [1].

Anticancer Breast Cancer Organoselenium

Comparative Chemopreventive Index: p-XSC (Selenocyanate) vs. Sodium Selenite

In a comparative in vivo chemoprevention study, 1,4-phenylenebis(methylene)selenocyanate (p-XSC) demonstrated a significantly higher chemopreventive index than inorganic sodium selenite and other selenocyanate analogs [1]. The chemopreventive index, calculated as the ratio of maximum tolerable dose (MTD) to the effective dose producing ~50% inhibition in total tumor yield (ED50), is a critical metric for evaluating the therapeutic window of chemopreventive agents [1].

Chemoprevention Mammary Carcinogenesis In Vivo

Antibacterial Activity of Benzyl Selenocyanate vs. ESKAPE Pathogens with Low Mammalian Cytotoxicity

Benzyl selenocyanate (BSC) exhibited potent activity against multidrug-resistant ESKAPE pathogens, including MRSA, with a competitive MIC value of 0.76 μg/mL (3.88 μM), while demonstrating low cytotoxicity against mammalian cells (IC50 = 31 μM) [1]. This selective antibacterial profile contrasts with many conventional antibiotics that lack comparable selectivity [1].

Antimicrobial ESKAPE Drug Resistance

Leishmanicidal Selectivity Index of Selenocyanate Derivatives vs. Reference Drugs

Selenocyanate derivatives demonstrated exceptional leishmanicidal activity against Leishmania infantum axenic amastigotes with selectivity indices far exceeding those of reference drugs miltefosine and amphotericin B [1]. Eleven compounds exhibited EC50 values lower than miltefosine (2.84 μM), and six compounds achieved selectivity indices ranging from 9 to >1,442 [1].

Leishmaniasis Selectivity Index Neglected Tropical Diseases

Mutagenicity Profile: Selenocyanate vs. Selenate and Selenoamino Acids

In a comparative Ames test evaluating nine bioselenocompounds, selenocyanate exhibited no mutagenicity across all tested Salmonella typhimurium strains (TA98, TA100, TA1535), with or without metabolic activation (S9 mix) [1]. In contrast, selenate showed weak mutagenicity, and selenomethionine/selenocystine demonstrated antibacterial activity that reduced colony counts [1].

Genotoxicity Safety Ames Test

Optimal Application Scenarios for Selenocyanate (CAS 5749-48-4) Based on Quantitative Differentiation Evidence


Anticancer Drug Discovery: Prioritizing Selenocyanate over Thiocyanate Pharmacophores

For research programs targeting breast cancer, particularly triple-negative breast cancer (TNBC), selenocyanate-based compounds should be prioritized over thiocyanate analogs due to their demonstrably higher antiproliferative activity [1]. The evidence from head-to-head comparisons shows that selenocyanates exhibit much higher potency against breast cancer cell lines (MDA-MB-231, MCF-7, T-47D) than their sulfur-containing counterparts [1]. This differential activity, coupled with the ability to modulate key cellular proteins such as Survivin, Bcl-2, and COX-2, makes selenocyanate a strategically superior starting point for lead optimization in oncology pipelines [1].

In Vivo Chemoprevention Studies: Selecting p-XSC over Inorganic Selenite

In chemoprevention research utilizing rodent models of mammary carcinogenesis, 1,4-phenylenebis(methylene)selenocyanate (p-XSC) is the unequivocal choice over sodium selenite and other selenocyanate analogs. The chemopreventive index of 4.0 for p-XSC, compared to 1.3 for sodium selenite, quantifies its superior therapeutic window—it is better tolerated at the doses required for effective tumor suppression (80% reduction in initiation phase) [2]. This advantage is critical for long-term dietary administration studies where minimizing toxicity while maximizing chemopreventive efficacy is essential.

Antimicrobial Development: Targeting Multidrug-Resistant ESKAPE Pathogens with Benzyl Selenocyanate

Research groups focused on combating antimicrobial resistance should consider benzyl selenocyanate (BSC) as a lead compound for developing novel anti-ESKAPE agents. BSC demonstrates a competitive MIC of 0.76 μg/mL (3.88 μM) against MRSA while exhibiting low mammalian cytotoxicity (IC50 = 31 μM), indicating a favorable selectivity window [3]. This profile is particularly valuable in the context of multidrug-resistant infections where current therapeutic options are limited and often associated with significant toxicity.

Leishmaniasis Drug Discovery: Leveraging High Selectivity Selenocyanate Derivatives

For leishmaniasis drug discovery programs, selenocyanate derivatives such as compounds 2h, 2k, and 2m offer a compelling advantage over current reference drugs due to their sub-micromolar potency (EC50 = 0.50–1.19 μM) and extraordinarily high selectivity indices (>672 to >1,442) against L. infantum [4]. These metrics significantly surpass those of miltefosine (EC50 = 2.84 μM) and provide a much wider therapeutic window than existing clinical options, which are often plagued by toxicity and treatment failure [4]. Prioritizing this scaffold is justified for developing safer, more effective antileishmanial therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Selenocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.